![molecular formula C7H11NO B13470534 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-azabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclo[211]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . The process can be challenging due to the need for specialized equipment and glassware .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach used in laboratory settings can be adapted for larger-scale production. This involves optimizing the photochemical reaction conditions to ensure higher yields and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Industry: Utilized in the creation of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for significant biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Shares the bicyclic framework but lacks the nitrogen atom.
1,2-Disubstituted bicyclo[2.1.1]hexanes: Similar structure with different substituents.
Uniqueness
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one is unique due to the presence of the nitrogen atom within the bicyclic structure. This feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-azabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-5(7)8-6(4)9/h4-5H,3H2,1-2H3,(H,8,9) |
Clave InChI |
BBDZFDANPQDOPL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC1NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


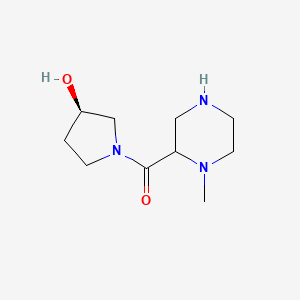
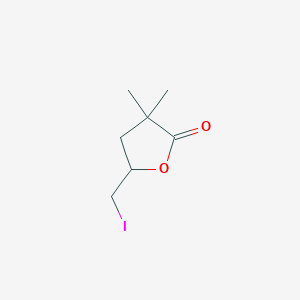
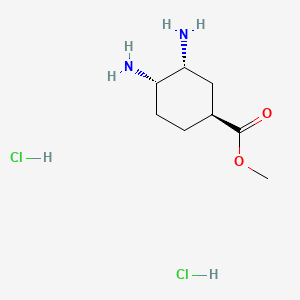
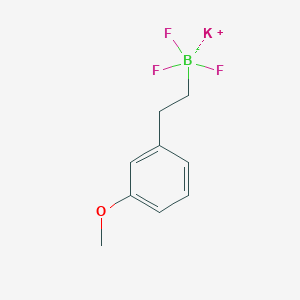

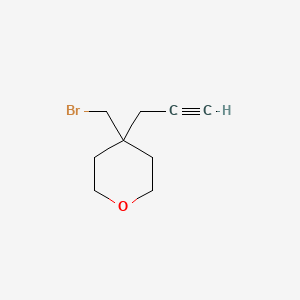
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)


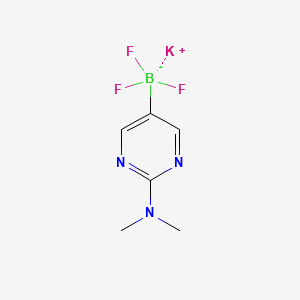


![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)

